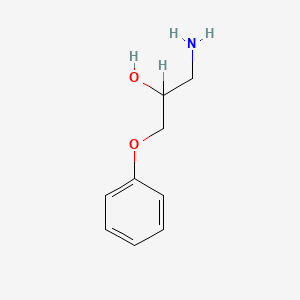

1-Amino-3-phenoxypropan-2-ol

説明

Contextualization within Amino Alcohol Chemistry and β-Amino Alcohol Significance

1-Amino-3-phenoxypropan-2-ol belongs to the structural class of β-amino alcohols (or 1,2-amino alcohols), which are organic compounds containing both an amine and a hydroxyl functional group attached to adjacent carbon atoms. The β-amino alcohol framework is a significant structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. westlake.edu.cnscispace.com These compounds are considered versatile intermediates and building blocks in organic synthesis, largely due to the presence of the two reactive functional groups. scispace.com

The significance of β-amino alcohols stems from their utility as precursors for a wide range of biologically active molecules. scispace.com They are core components of hydroxy amino acids, such as the aryl serine moiety in vancomycin-class antibiotics. scispace.com Furthermore, this structural unit is crucial in the development of chiral auxiliaries and ligands for asymmetric catalysis, which are vital for creating enantiomerically pure compounds. westlake.edu.cnscispace.com The development of synthetic methods for chiral β-amino alcohols is an active area of research, with established routes including the ring-opening of epoxides, hydrogenation of α-amino ketones, and various coupling reactions. westlake.edu.cnorganic-chemistry.org

Academic Relevance in Organic Synthesis and Medicinal Chemistry Research

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. Its structure, featuring a primary amine, a secondary alcohol, and a phenoxy ether, allows for diverse chemical transformations. The amine and alcohol groups can be readily functionalized, making the compound a versatile scaffold for building more complex molecular architectures.

In medicinal chemistry, derivatives of this compound have been the subject of significant academic investigation. For instance, structural modifications of this backbone have been explored to develop novel therapeutic agents. Research has led to the discovery of derivatives that act as potent monoamine reuptake inhibitors, with specific isomers showing high selectivity for the norepinephrine (B1679862) transporter over serotonin (B10506) and dopamine (B1211576) transporters. researchgate.net Other studies have focused on incorporating the this compound moiety into heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, to create new compounds for biological screening. acs.orgbohrium.com The fundamental structure is also related to that of Propranolol (B1214883), a well-known beta-blocker, where the primary amine is substituted with an isopropyl group. researchgate.netiucr.org These research endeavors highlight the compound's importance as a foundational structure for generating novel molecules with potential pharmacological applications.

Compound Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂ chemical-suppliers.euguidechem.com |

| Molecular Weight | 167.21 g/mol chemical-suppliers.euguidechem.com |

| CAS Number | 4287-19-8 chemical-suppliers.euguidechem.com |

| Appearance | White powder chemical-suppliers.euguidechem.com |

| Melting Point | 145-147 °C chemical-suppliers.eu |

| Boiling Point | 330.2 °C at 760 mmHg chemical-suppliers.eu |

| Density | 1.129 g/cm³ chemical-suppliers.eu |

| Solubility | Soluble in water chemical-suppliers.euguidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 4 guidechem.com |

Structure

3D Structure

特性

IUPAC Name |

1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962749 | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4287-19-8 | |

| Record name | 2-Propanol, 1-amino-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Amino 3 Phenoxypropan 2 Ol

Epoxide Aminolysis Approaches

The direct ring-opening of an epoxide with an amine, known as epoxide aminolysis, represents a straightforward approach to β-amino alcohols like 1-amino-3-phenoxypropan-2-ol. This method typically involves the reaction of 2-phenoxypropylene oxide with ammonia (B1221849).

Reaction Mechanism and Regioselectivity Considerations for 2-Phenoxypropylene Oxide Amination

The fundamental reaction mechanism of epoxide aminolysis involves the nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and, after protonation of the resulting alkoxide, yields the desired amino alcohol. The reaction proceeds via an S\textsubscript{N}2 mechanism.

A critical aspect of the amination of unsymmetrical epoxides like 2-phenoxypropylene oxide is regioselectivity. The nucleophilic attack can theoretically occur at either the C1 (terminal) or C2 (internal) carbon of the epoxide. Generally, under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon atom. In the case of 2-phenoxypropylene oxide, this corresponds to the terminal C1 carbon, leading to the formation of the desired this compound isomer.

However, the regioselectivity can be influenced by the electronic effects of the substituents. The phenoxy group at the C3 position can exert an influence on the electronic distribution within the epoxide ring, but the steric hindrance at the C2 carbon typically dominates, directing the nucleophilic attack to the C1 position.

Optimization of Reaction Parameters: Temperature, Solvent, and Catalyst Systems

The efficiency and selectivity of the epoxide aminolysis are highly dependent on the reaction parameters. Optimization of temperature, solvent, and the use of catalysts are crucial for maximizing the yield of the desired product.

Temperature: The reaction temperature significantly impacts the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. For the aminolysis of epoxides, temperatures in the range of 50-85°C have been reported to be effective. Microwave irradiation has also been employed to reduce reaction times significantly.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics. Polar protic solvents like methanol (B129727) and ethanol (B145695) are commonly used as they can solvate both the amine and the epoxide. In some cases, solvent-free conditions have been shown to be effective, offering a more environmentally friendly approach.

Catalyst Systems: The use of catalysts can dramatically improve the rate and regioselectivity of the epoxide opening. Ammonium formate (B1220265) has been used as a mild catalyst for the aminolysis of 2-phenoxypropylene oxide with aqueous ammonia. Various Lewis acids have also been investigated for their catalytic activity. For instance, yttrium chloride (YCl₃) and scandium chloride (ScCl₃) have been shown to be effective catalysts for the ring-opening of epoxides with amines, with YCl₃ demonstrating high conversion rates at room temperature under solvent-free conditions. Other metal salts, such as zinc(II) perchlorate (B79767) and calcium trifluoromethanesulfonate, have also been reported to catalyze this transformation with high regio- and stereoselectivity.

Table 1: Impact of Reaction Parameters on Epoxide Aminolysis of 2-Phenoxypropylene Oxide Analogues

| Parameter | Condition | Effect on Yield and Regioselectivity | Reference(s) |

|---|---|---|---|

| Catalyst | Ammonium Formate | Facilitates ring-opening under mild conditions. | |

| Yttrium Chloride (YCl₃) | >90% conversion with high regioselectivity. | ||

| Scandium Chloride (ScCl₃) | 82% conversion with 92% regioselectivity for the analogous reaction of styrene (B11656) oxide with aniline. | ||

| Zinc(II) Perchlorate | High yields and excellent chemo-, regio-, and stereoselectivity under solvent-free conditions. | ||

| Calcium Trifluoromethanesulfonate | High regio- and stereoselectivity. | ||

| Temperature | 50°C | Maximizes kinetics while minimizing side reactions. | |

| 85°C | Effective for the reaction. | ||

| Solvent | Methanol | Enhances ammonia solubility. | |

| Ethanol | Commonly used polar protic solvent. | ||

| Solvent-free | Environmentally friendly and can be highly efficient. |

This table presents a summary of findings for the aminolysis of 2-phenoxypropylene oxide and structurally similar epoxides.

Advanced Reagent Systems for Enhanced Yield and Selectivity

To further improve the synthesis of this compound via epoxide aminolysis, advanced reagent systems have been explored. These often involve more sophisticated catalysts or reaction media. The use of metal-organic frameworks (MOFs) as heterogeneous catalysts has shown promise in providing high selectivity and facilitating catalyst recovery.

Furthermore, the choice of the aminating agent can also be varied. While aqueous ammonia is a common choice, other ammonia surrogates can be employed. The use of protected amines followed by a deprotection step can sometimes offer better control over the reaction.

Gabriel Synthesis Pathway

The Gabriel synthesis provides an alternative and often more controlled method for the preparation of primary amines, including this compound. This multi-step pathway avoids the potential for over-alkylation that can occur in direct amination reactions. The synthesis starts with the reaction of potassium phthalimide (B116566) with an appropriate electrophile.

Utilization of Epichlorohydrin Derivatives and Phthalimide Intermediate Formation

In the context of synthesizing this compound, the Gabriel pathway typically commences with the reaction of potassium phthalimide with epichlorohydrin. This S\textsubscript{N}2 reaction results in the formation of an N-alkylated phthalimide intermediate, specifically 2-((oxiran-2-yl)methyl)isoindoline-1,3-dione. Phthalimide acts as a protected form of ammonia, with its nitrogen atom serving as the nucleophile. The bulky nature of the phthalimide group generally ensures that the reaction stops after a single alkylation.

Ring Opening, Phenoxy Substitution, and Amine Deprotection Strategies

Following the formation of the phthalimide-epoxide intermediate, the synthesis proceeds through a series of transformations:

Ring Opening: The epoxide ring of 2-((oxiran-2-yl)methyl)isoindoline-1,3-dione is opened. This can be achieved by treatment with a hydrogen halide, such as hydrogen chloride, to yield a chlorohydrin intermediate, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Phenoxy Substitution: The next step involves the introduction of the phenoxy group. This is accomplished through a nucleophilic substitution reaction where the chloride of the chlorohydrin intermediate is displaced by a phenoxide ion. This reaction is typically carried out under basic conditions, for example, by reacting the intermediate with phenol (B47542) in the presence of a base.

Amine Deprotection: The final step is the liberation of the primary amine from the phthalimide group. The most common method for this deprotection is hydrazinolysis, which involves reacting the N-substituted phthalimide with hydrazine (B178648) (N₂H₄). This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic byproduct, phthalhydrazide, and the desired primary amine, this compound. Alternative deprotection methods include acidic or basic hydrolysis, although these may require harsh reaction conditions and can sometimes result in lower yields.

Table 2: Key Steps in the Gabriel Synthesis of this compound

| Step | Reactants | Product | Key Transformation | Reference(s) |

|---|---|---|---|---|

| 1. Phthalimide Alkylation | Potassium Phthalimide, Epichlorohydrin | 2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione | Formation of the N-alkylated phthalimide-epoxide intermediate. | |

| 2. Epoxide Ring Opening | 2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione, HCl | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione | Conversion of the epoxide to a chlorohydrin. | |

| 3. Phenoxy Substitution | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, Phenol, Base | 2-(2-Hydroxy-3-phenoxypropyl)isoindoline-1,3-dione | Displacement of the chloride with a phenoxide group. | |

| 4. Amine Deprotection | 2-(2-Hydroxy-3-phenoxypropyl)isoindoline-1,3-dione, Hydrazine | This compound, Phthalhydrazide | Liberation of the primary amine. |

Challenges and Solutions in Multi-step Synthesis for this compound

Multi-step synthesis of this compound presents several challenges that can impact yield, purity, and stereochemical control. Key hurdles include managing steric hindrance and achieving regioselectivity.

One of the primary challenges is steric hindrance , where bulky substituents on the precursor molecules can slow down reaction rates. vulcanchem.com This often necessitates the use of higher temperatures or catalysts to drive the reaction forward. vulcanchem.com For instance, in the synthesis of analogues like 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol, the bulky nature of the amine can impede the reaction. vulcanchem.com

Another significant challenge is ensuring regioselectivity , particularly in reactions involving unsymmetrical intermediates. vulcanchem.com For example, the ring-opening of 1,2-epoxy-3-phenoxypropane with an amine can potentially yield two isomeric products. Controlling the reaction conditions is crucial to favor the formation of the desired this compound isomer. vulcanchem.comresearchgate.net The opening of the oxirane ring in 1,2-epoxy-3-phenoxypropane generally follows Krasuskii's rule, where the hydroxyl group forms at the less hydrogenated carbon atom. researchgate.net

Solutions to these challenges often involve the careful selection of starting materials, catalysts, and reaction conditions. For instance, enzymatic resolutions can offer a high degree of stereoselectivity, providing a pathway to optically pure enantiomers. uni-duesseldorf.de Additionally, the use of protecting groups can be employed to block reactive sites and direct the reaction towards the desired product, although this adds extra steps to the synthesis.

Nucleophilic Substitution Reactions of Halogenated Precursors

A common and direct approach for synthesizing this compound involves the nucleophilic substitution of halogenated precursors. This method typically utilizes 3-chloro-1-phenoxypropan-2-ol as a key intermediate.

The amination of 3-chloro-1-phenoxypropan-2-ol is a key step in the synthesis of this compound. This reaction involves the displacement of the chlorine atom by an amino group. A straightforward method is the reaction with aqueous ammonia at elevated temperatures, typically between 60–80°C. This process, while direct, requires careful control to achieve good yields, which can range from 70–85% depending on factors like solvent polarity and temperature regulation.

The reaction mechanism is a typical SN2 nucleophilic substitution, where the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, leading to the formation of the C-N bond and the expulsion of the chloride ion. The reactivity of the chlorohydrin can be influenced by the nature of the amine used.

A significant challenge in the amination of 3-chloro-1-phenoxypropan-2-ol is the competing elimination reaction (dehydrohalogenation), which leads to the formation of an undesired epoxide byproduct. This side reaction is particularly favored under basic conditions.

To suppress this elimination pathway, precise control of the reaction's pH is essential. Maintaining the pH in the range of 9–10 helps to minimize the dehydrohalogenation reaction while still allowing the amination to proceed at a reasonable rate. While pH adjustment is not always necessary, the reaction itself can lead to a decrease in pH, which may require the addition of a base to maintain the optimal range. google.com

| Parameter | Condition | Effect |

| Temperature | 60–80°C | Promotes amination but can also increase elimination |

| pH | 9–10 | Suppresses dehydrohalogenation |

| Solvent Polarity | High | Can favor substitution over elimination |

Amination of 3-Chloro-1-phenoxypropan-2-ol Derivatives

Chiral Synthesis and Stereoselective Preparation of Enantiomers

Many of the biological activities associated with this compound and its analogues are stereospecific, residing in a single enantiomer. Therefore, the development of methods for the chiral synthesis and stereoselective preparation of enantiomers is of paramount importance.

Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries. While industrially, the resolution of a racemic mixture is often a more advantageous alternative, asymmetric synthesis provides an elegant and efficient route to enantiomerically pure compounds. google.com

Enzymatic reactions are a powerful tool in asymmetric synthesis. For example, lipases can be used for the kinetic resolution of racemic amino alcohols through selective esterification of one enantiomer. Another approach involves the use of chiral derivatizing reagents to create diastereomers that can be separated. akjournals.com The development of enzyme cascades, combining multiple enzymatic steps in a single pot, represents a highly atom- and step-efficient strategy for producing chiral amino alcohols from simple, achiral starting materials. uni-duesseldorf.de

Resolution techniques are widely used to separate enantiomers from a racemic mixture. One common method is diastereomeric resolution , which involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. rsc.orgacs.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. unchainedlabs.com Chiral acids, such as tartaric acid and its derivatives, are prominent resolving agents for amino alcohols. acs.org

Another approach is enantiomeric resolution , which can be achieved through methods like chiral chromatography. unchainedlabs.com More advanced techniques involve the use of boric acid and a chiral diol, such as 1,1'-bi-2-naphthol, to form diastereomeric borate (B1201080) complexes that can be separated. acs.orgnih.gov This method has been successfully applied to the resolution of various racemic amino alcohols. acs.orgnih.gov

| Technique | Description | Example Resolving Agents |

| Diastereomeric Resolution | Formation of separable diastereomers | Tartaric acid, O-acyl tartaric acid, (R)-(+)-1,1'-bi-2-naphthol with boric acid |

| Enantiomeric Resolution | Direct separation of enantiomers | Chiral chromatography |

| Kinetic Resolution | Enantioselective reaction of one enantiomer | Lipases for selective esterification |

Application of Chiral Auxiliaries and Organocatalysis in Propanol (B110389) Synthesis

The synthesis of enantiomerically pure β-amino alcohols such as this compound is of significant interest due to their role as building blocks in medicinal chemistry. acs.org Achieving high stereoselectivity often requires advanced strategies like the use of chiral auxiliaries or organocatalysis. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively detailed, the principle is a cornerstone of asymmetric synthesis.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, represents a powerful and sustainable alternative to metal-based catalysts. uni-regensburg.deunibo.it This field has grown rapidly due to the low toxicity, stability, and ready availability of organocatalysts. uni-regensburg.de The synthesis of β-amino alcohols can be achieved through organocatalytic methods, most notably through the asymmetric ring-opening of epoxides. The classical approach to synthesizing these compounds involves the ring-opening of an epoxide with an amine, a reaction that can suffer from poor regioselectivity. asianpubs.org Organocatalysts, such as thiourea (B124793) derivatives, have been reported to effectively catalyze the aminolysis of epoxides. asianpubs.org Furthermore, organocatalytic reactions like the Baylis-Hillman reaction can produce densely functionalized molecules that serve as versatile precursors to various amino alcohols. rasayanjournal.co.in

The table below summarizes catalysts and conditions relevant to organocatalytic approaches for β-amino alcohol synthesis.

| Catalyst Type | Substrate Example | Key Features | Research Finding |

| β-Cyclodextrin | 1,2-Epoxy-3-phenoxypropane | Supramolecular catalysis in water, environmentally benign, catalyst is reusable. | Catalyzes the ring-opening of the epoxide with aromatic amines, achieving yields of up to 96% in water at 30°C. asianpubs.org |

| Thiourea | General Epoxides | Hydrogen-bonding catalyst. | Used for ring-opening reactions of epoxides with amines. asianpubs.org |

| Tertiary Amines / Phosphines | Activated Alkenes & Electrophiles | Baylis-Hillman Reaction | Creates complex, functionalized adducts which can be converted into amino alcohols through subsequent reduction steps. rasayanjournal.co.in |

Novel Synthetic Routes and Sustainable Chemistry Approaches

Recent research has focused on developing novel and sustainable methods for the synthesis of this compound and related structures. These approaches aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions. researchgate.net Key areas of innovation include biocatalysis, the use of green solvents, and novel catalytic systems.

Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. acs.org Several enzymatic strategies have been developed for the synthesis of chiral amino alcohols.

Lipases and Phase Transfer Catalysis (PTC): A one-pot synthesis has been developed using a lipase (B570770) from Aspergillus Oryzae in conjunction with an ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), acting as a phase transfer catalyst. researchgate.net This method efficiently produces β-amino alcohol derivatives from phenols, epichlorohydrin, and amines in a single step with high yields and regioselectivity. The lipase biocatalyst was shown to be reusable for up to four cycles. researchgate.net

| Entry | Base | Catalyst System | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Lipase (10% w/w) & [BMIM]Cl (0.1 mmol) | 5.5 | 65 |

| 2 | K₂CO₃ | Lipase (10% w/w) & [BMIM]Cl (0.2 mmol) | 3 | 92 |

| 3 | NaHCO₃ | Lipase (10% w/w) & [BMIM]Cl (0.2 mmol) | 3.5 | 87 |

| Data derived from a study on the synthesis of β-amino alcohol derivatives using phenol, epichlorohydrin, and an amine. researchgate.net |

Transaminases and Dehydrogenases: Engineered enzymes such as ω-transaminases (ωTAs) and amine dehydrogenases (AmDHs) are highly effective for asymmetric synthesis. researchgate.netmdpi.com For instance, ω-TAs can convert a ketone precursor, such as 1-phenoxypropan-2-one, into the corresponding chiral amine with high enantiomeric excess. researchgate.net Similarly, AmDHs have been engineered for the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with conversions up to 99% and >99% enantiomeric excess (ee). researchgate.net These enzymatic cascades often utilize cofactor recycling systems to improve atom economy. researchgate.net

Sustainable and Novel Catalytic Methods

Beyond biocatalysis, other green chemistry approaches have been explored.

β-Cyclodextrin in Water: The use of β-cyclodextrin as a catalyst for the ring-opening of 1,2-epoxy-3-phenoxypropane with various amines in water represents a significant advancement. asianpubs.org This method avoids hazardous organic solvents and utilizes a biodegradable, reusable catalyst, achieving excellent yields (80-96%). asianpubs.org

Copper (0) Catalysis: An efficient method utilizing a highly reactive form of copper (0) as a catalyst for the aminolysis of epoxides has been reported. ijsrst.com This process offers good yields and high regioselectivity for the synthesis of 1,2-amino alcohols under mild conditions. ijsrst.com

The following table details results for the β-cyclodextrin catalyzed synthesis of this compound derivatives in water.

| Amine Nucleophile | Time (h) | Yield (%) |

| Aniline | 3.5 | 92 |

| o-Toluidine | 4.0 | 90 |

| p-Toluidine | 3.5 | 96 |

| o-Anisidine | 4.5 | 88 |

| Reaction Conditions: 1,2-epoxy-3-phenoxypropane, amine, and β-cyclodextrin in water at 30°C. asianpubs.org |

Iii. Chemical Reactivity and Transformation Studies of 1 Amino 3 Phenoxypropan 2 Ol

Selective Oxidation Reactions

The presence of both an amino and a hydroxyl group on the same molecule presents a challenge for selective oxidation. The secondary alcohol can be oxidized to a ketone, but the primary amine is also susceptible to oxidation. Therefore, achieving chemoselectivity is crucial in synthetic applications.

The secondary alcohol in 1-Amino-3-phenoxypropan-2-ol can be oxidized to the corresponding β-amino ketone, 1-amino-3-phenoxypropan-2-one. This transformation is a key step in the synthesis of various biologically active molecules. The direct oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds has historically been a significant challenge in organic synthesis, often necessitating protection and deprotection strategies. organic-chemistry.orgnih.gov However, modern catalytic systems have enabled this transformation with high selectivity.

The development of chemoselective oxidizing agents has been a significant area of research. For the oxidation of amino alcohols like this compound, the ideal reagent should selectively oxidize the hydroxyl group without affecting the amino group.

Several catalytic systems have proven effective for this purpose. One of the most successful approaches involves the use of nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, in combination with a co-oxidant. For instance, the use of trichloroisocyanuric acid with a catalytic amount of TEMPO allows for the efficient and mild oxidation of β-amino alcohols to the corresponding α-amino aldehydes. organic-chemistry.orgnih.gov This system is highly chemoselective, with secondary carbinols being oxidized more slowly than primary ones. organic-chemistry.orgnih.gov

A highly effective method for the chemoselective aerobic oxidation of unprotected amino alcohols utilizes a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. organic-chemistry.orgnih.govresearchgate.net This system demonstrates remarkable selectivity for the alcohol group, accommodating primary, secondary, and tertiary amino groups, and proceeds in good to high yields at ambient temperature under an air atmosphere. organic-chemistry.orgnih.govresearchgate.net The combination of AZADO with a copper salt, such as CuBr, and a base like 4-dimethylaminopyridine (B28879) (DMAP), selectively oxidizes alcohols in the presence of unprotected amines. researchgate.net

The following table summarizes representative conditions for the selective oxidation of secondary amino alcohols to the corresponding ketones, which are applicable to this compound.

| Oxidizing System | Co-catalyst/Additive | Solvent | Temperature | Yield | Reference |

| Trichloroisocyanuric Acid/TEMPO | - | Dichloromethane | Room Temp. | Good | organic-chemistry.orgnih.gov |

| AZADO/CuCl | bpy/DMAP | Acetonitrile (B52724) | Room Temp. | High | researchgate.net |

| CuI/TEMPO | DMAP | Acetonitrile | Room Temp. | Good | researchgate.net |

Conversion to Corresponding Carbonyl Compounds (Ketones, Aldehydes)

Reduction Chemistry

The reduction of this compound and its derivatives can target different functional groups depending on the reducing agent and reaction conditions employed.

While this compound already contains an alcohol and an amine, its derivatives, such as the corresponding ketone (1-amino-3-phenoxypropan-2-one), can be reduced back to the alcohol. The reduction of β-amino ketones is a common method for synthesizing β-amino alcohols. acs.orgthieme-connect.com Stronger reducing agents can potentially affect other parts of the molecule. For instance, while sodium borohydride (B1222165) is generally selective for ketones and aldehydes, lithium aluminum hydride (LiAlH4) is a more powerful reducing agent capable of reducing a wider range of functional groups, including amides and esters to amines and alcohols, respectively. masterorganicchemistry.comrsc.org

Catalytic hydrogenation is a widely used reduction method. For phenoxy propanolamine (B44665) derivatives, care must be taken to avoid hydrogenolysis of the phenoxy group, depending on the catalyst and conditions. Catalytic hydrogenation of a pyridine (B92270) ring in related (aryloxy)propanolamine structures has been reported. lookchem.com For the reduction of a ketone derivative of this compound, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) would be a viable method to regenerate the secondary alcohol. illinois.edu

Hydride reducing agents offer a complementary approach. Sodium borohydride (NaBH4) is a mild reducing agent that is highly effective for the reduction of ketones to secondary alcohols and is generally unreactive towards esters and amides under standard conditions. rsc.org In contrast, lithium aluminum hydride (LiAlH4) is a much stronger reducing agent. If this compound were first acylated at the amino group to form an amide, subsequent reduction with LiAlH4 would reduce the amide to a secondary amine and could also potentially affect other functional groups. masterorganicchemistry.comlibretexts.org

The table below outlines common reduction methodologies applicable to derivatives of this compound.

| Substrate Derivative | Reducing Agent/Catalyst | Product Type | Reference |

| 1-Amino-3-phenoxypropan-2-one | Sodium Borohydride | Secondary Alcohol | rsc.org |

| 1-Amino-3-phenoxypropan-2-one | Catalytic Hydrogenation | Secondary Alcohol | illinois.edu |

| N-acyl-1-amino-3-phenoxypropan-2-ol | Lithium Aluminum Hydride | Secondary Amine | masterorganicchemistry.comlibretexts.org |

Reduction of Functional Groups to Alcohols or Amines

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of this compound is a potent nucleophile and can readily participate in substitution reactions with various electrophiles. These reactions are fundamental to the synthesis of a wide array of derivatives, including many pharmaceutical compounds.

A prominent example of this reactivity is the synthesis of β-adrenergic blocking agents (beta-blockers). For instance, the synthesis of propranolol (B1214883) and its analogs often involves the N-alkylation of a primary amine with an appropriate alkylating agent. google.comresearchgate.net The reaction of 1-amino-3-(1-naphthoxy)propan-2-ol with isopropylamine (B41738) is a key step in some synthetic routes to propranolol. Conversely, this compound can be N-alkylated with various alkyl halides to produce secondary or tertiary amines. metu.edu.tr

N-acylation is another common transformation of the amino group. Reaction with acylating agents such as acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) leads to the formation of the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. google.com

The following table presents examples of nucleophilic substitution reactions involving the amino group of this compound or its analogs.

| Electrophile | Reaction Type | Product Type | Reference |

| Isopropyl Halide | N-Alkylation | Secondary Amine | google.comresearchgate.net |

| Benzyl Bromide | N-Alkylation | Secondary Amine | acs.org |

| Acetyl Chloride | N-Acylation | Amide | google.com |

| Benzoyl Chloride | N-Acylation | Amide | google.com |

| Acetic Anhydride (B1165640) | N-Acylation | Amide | google.com |

Alkylation and Acylation for Secondary and Tertiary Amine Formation

The primary amino group of this compound is a key site for nucleophilic attack, readily undergoing alkylation and acylation reactions to form secondary and tertiary amines.

Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various synthetic methodologies. For instance, reaction with alkyl halides is a common approach. The synthesis of N-substituted derivatives is often a crucial step in the development of more complex molecules. A study on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives utilized the alkylation of a related phenoxypropanol amine with piperazine (B1678402) aryl derivatives in the presence of pyridine in THF at room temperature to achieve good yields. acs.org Biocatalytic methods, employing ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms), have also been developed for the asymmetric synthesis of secondary and tertiary amines from related α,β-unsaturated ketones, demonstrating the potential for stereocontrolled alkylation. acs.org

Acylation: Acylation of the amino group is another fundamental transformation, typically carried out using acyl chlorides or anhydrides. This reaction leads to the formation of amides. For example, the reaction of a related amino alcohol with chloroacetyl chloride has been reported. acs.org These acylation reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds.

Interactive Table: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halides, Pyridine, THF, Room Temperature | Secondary/Tertiary Amine |

| Acylation | Acyl chlorides, Base | Amide |

Formation of Imine and Amide Derivatives

The primary amine of this compound can also participate in condensation reactions to form imines and can be converted to amides as previously mentioned.

Imine Formation: The reaction of the primary amine with aldehydes or ketones yields imine derivatives, also known as Schiff bases. These reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product. A study describes the preparation of 1-arylideneamino- and 1-alkylideneamino-3-phenoxypropan-2-ol N-oxides, which are derived from the corresponding imines. researchgate.nettandfonline.com

Amide Formation: As discussed in the acylation section, amides are readily formed from this compound. The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide from a related amine has been achieved through microwave-assisted reactions, highlighting an efficient method for amide bond formation. smolecule.com

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is another site for chemical modification, primarily through esterification and etherification.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is often catalyzed by an acid or a base. The formation of esters from related amino alcohols is a well-established transformation.

Etherification: Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The etherification of related DGEBA/DDM networks in the presence of imidazole (B134444) has been observed through an increase in the ether band intensity in FTIR spectra. cnrs.fr

Functionalization for Further Derivatization

The hydroxyl group can be functionalized to create better leaving groups for subsequent nucleophilic substitution reactions. For instance, it can be converted to a tosylate by reaction with tosyl chloride. This tosylate can then be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. The hydroxyl group can also be oxidized to a ketone using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

The phenoxy group's aromatic ring can undergo functionalization, although it is generally less reactive than the amine and hydroxyl groups.

Electrophilic Aromatic Substitution: The phenoxy group is an ortho, para-directing group for electrophilic aromatic substitution due to the activating effect of the ether oxygen. Reactions such as nitration or halogenation can introduce substituents onto the aromatic ring. The electron-donating nature of the ether oxygen increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. lkouniv.ac.in

Nucleophilic Aromatic Substitution: While less common for this type of ring, nucleophilic aromatic substitution (SNA) can occur if the ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions relative to a leaving group. pressbooks.publibretexts.org In the absence of such activating groups, harsh reaction conditions are typically required for nucleophilic aromatic substitution on an unsubstituted phenoxy ring. pressbooks.pub

Mechanistic Investigations of Key Transformations

The mechanisms of the primary reactions of this compound follow well-established principles of organic chemistry.

Alkylation and Acylation: These are nucleophilic substitution reactions where the nitrogen atom of the amino group acts as the nucleophile. Alkylation proceeds via an S\N2 mechanism with primary and some secondary alkyl halides. Acylation with acyl chlorides or anhydrides occurs through a nucleophilic acyl substitution mechanism.

Imine Formation: This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form the imine.

Esterification: The Fischer esterification, using a carboxylic acid and an acid catalyst, involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. Alternatively, reaction with an acyl chloride or anhydride proceeds via nucleophilic acyl substitution.

Electrophilic Aromatic Substitution: This occurs via a two-step mechanism involving the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex). uci.edu Subsequent loss of a proton restores the aromaticity of the ring. uci.edu

Nucleophilic Aromatic Substitution (S\NAr): This mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub This pathway is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. pressbooks.pub

Iv. Structure Activity Relationship Sar Studies and Derivative Synthesis

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design of derivatives of 1-amino-3-phenoxypropan-2-ol aims to optimize interactions with biological targets, thereby improving potency, selectivity, and pharmacokinetic properties. This is achieved through targeted modifications at specific sites on the molecule.

The phenoxy ring of this compound is a frequent target for structural modification. Substituents on this aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its binding to target proteins.

Research has shown that the position and nature of substituents on the phenoxy ring are critical for activity. For instance, in a series of phenoxypropanolamine derivatives investigated as β3-adrenergic receptor agonists, substitutions on the phenoxy ring were crucial for potent and selective activity. researchgate.net Similarly, for a class of propanolamines acting as NMDA receptor antagonists, substitutions on the phenoxy ring demonstrated a strong preference for certain groups at specific positions to achieve high potency. researchgate.net

Common modifications include the introduction of halogens (e.g., fluorine, chlorine), alkyl groups (e.g., methyl, tert-butyl), and alkoxy groups (e.g., methoxy). These substitutions can alter the molecule's interaction with the receptor pocket. For example, a 4-fluorophenoxy group was found in the most active compound of a series of sulfonamide derivatives. In another study, compounds with alkylbenzene groups on the phenoxy moiety showed higher inhibitory activity against Aβ(1–42) aggregation. google.comtheswissbay.ch

The following table summarizes the effects of some modifications on the phenoxy moiety:

| Substituent | Position | Observed Effect | Reference |

| Methylsulfonamide | para | Strong preference for this substituent at this position for NMDA receptor antagonism. | researchgate.net |

| Methylsulfonamide | meta | 10-fold reduction in potency compared to para-substitution. | researchgate.net |

| Halogens (F, Cl) | Various | Can enhance binding and modulate electronic properties. | |

| Alkyl groups (e.g., tert-butyl) | 2,4-positions | Increased inhibitory activity against Aβ(1–42) aggregation. | google.comtheswissbay.ch |

The amino group of this compound is a key site for derivatization, as it is often involved in crucial hydrogen bonding interactions with biological targets. Modifications at this position can lead to the formation of secondary or tertiary amines, amides, sulfonamides, and other functional groups, which can fine-tune the compound's basicity, polarity, and steric bulk.

The conversion of the primary amine to a secondary or tertiary amine is a common strategy. For example, the introduction of an isopropylamino group is a classic modification in the development of beta-blockers. In the context of other therapeutic targets, methylation of the amino group has been shown to alter the hydrogen bonding pattern and displace water molecules in the binding site of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). uky.edu The formation of tertiary amines, such as a pyrrolidine (B122466) group, has been explored in the development of agents to dissociate Aβ aggregates. google.comtheswissbay.ch

Amide and sulfonamide formations are also important derivatization strategies. For instance, the synthesis of phenoxypropanolamine derivatives containing acetanilides has yielded potent and selective β3-adrenergic receptor agonists. researchgate.net The amide moiety has also been incorporated into derivatives of the 6,6-dimethylbicyclo[3.1.1]heptane ring system, leading to potent prostaglandin (B15479496) D2 receptor antagonists. rsc.org

The following table presents examples of amino group derivatization and their outcomes:

| Derivative Type | Modification | Resulting Compound/Class | Observed Effect | Reference |

| Secondary Amine | N-Isopropylation | Isopropylamino derivatives | Classic modification for beta-blockers. | |

| Tertiary Amine | N-Methylation | N-methyl derivatives | Altered hydrogen bonding in CARM1 inhibitors. | uky.edu |

| Tertiary Amine | Pyrrolidine formation | 1-(3-phenoxy-2-hydroxypropyl)pyrrolidine | Enhanced dissociation of Aβ aggregates. | google.comtheswissbay.ch |

| Amide | Acetanilide formation | Phenoxypropanolamine acetanilides | Potent and selective β3-adrenergic receptor agonists. | researchgate.net |

| Sulfonamide | Sulfonamide formation | Propanolamine (B44665) sulfonamides | Potent NMDA receptor antagonists. | researchgate.net |

The propanol (B110389) backbone of this compound, particularly the hydroxyl group, plays a significant role in the molecule's interaction with biological targets. This hydroxyl group is often a key hydrogen bond donor or acceptor. While less frequently modified than the phenoxy and amino moieties, structural changes to the propanol backbone can have profound effects on activity.

The stereochemistry of the hydroxyl group is often critical. For many phenoxypropanolamine-based drugs, the (S)-enantiomer is the more active isomer. The absolute configuration of the chiral center at the 2-position of the propanol chain dictates the spatial orientation of the hydroxyl and amino groups, which in turn affects the binding affinity to the target receptor.

While direct modifications to the carbon backbone are less common, the introduction of substituents can be explored to alter the conformational flexibility and steric properties of the molecule. For instance, the introduction of a methyl group on the propanol backbone could influence the relative positioning of the phenoxy and amino groups. However, detailed studies focusing solely on a wide range of propanol backbone modifications are less prevalent in the literature compared to modifications of the terminal groups. The core propanol-2-ol structure is often considered a crucial and conserved part of the pharmacophore for many biological activities associated with this class of compounds.

Derivatization of the Amino Group (e.g., Secondary/Tertiary Amines, Amide Formation)

Exploration of Heterocyclic Derivatives Incorporating this compound Scaffolds

The incorporation of the this compound scaffold into heterocyclic systems is a powerful strategy for developing novel therapeutic agents. The heterocyclic ring can introduce new interaction points with the biological target, modulate physicochemical properties, and constrain the conformation of the molecule.

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester groups and is known for its favorable metabolic stability and ability to participate in hydrogen bonding. The synthesis of derivatives that couple the this compound moiety with a 1,3,4-oxadiazole ring has been an area of active investigation.

The general synthetic route to such compounds often involves the reaction of a phenoxy-substituted acid hydrazide with a suitable reagent to form the oxadiazole ring, followed by the introduction of the aminopropanol (B1366323) side chain. Alternatively, a pre-formed this compound derivative bearing a carboxylic acid or a related functional group can be cyclized to form the oxadiazole ring. For example, 2-(substituted phenyl)-5-(2-(2-(substituted phenyl)-1H-benzo[d]imidazol-1-yl) phenyl)-1,3,4-oxadiazoles have been synthesized and evaluated for their anti-tumor activity.

The following table shows an example of a synthesized 1,3,4-oxadiazole derivative incorporating a phenoxy moiety, which could be further functionalized with the aminopropanol side chain.

| Compound Name | Starting Materials | Synthetic Approach | Reference |

| 1-[2-(4-Aminophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone | p-Chlorophenol, Monochloroacetic acid, Hydrazine (B178648) hydrate, etc. | Multi-step synthesis involving formation of phenoxyacetic acid, esterification, hydrazide formation, and cyclization to the oxadiazole ring. |

Beyond 1,3,4-oxadiazoles, a wide array of other heterocyclic systems have been fused or attached as pendant groups to the this compound scaffold. These include, but are not limited to, imidazoles, triazoles, benzothiazoles, and pyridazinones.

For instance, the synthesis of 1-(5-methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol and 1,1′-(6-chloro-1,3-benzothiazol-2-ylimino)bis(3-phenoxypropan-2-ol) has been achieved through the condensation of 1,2-epoxy-3-phenoxypropane with the corresponding benzothiazole (B30560) thiols or amines. researchgate.net Imidazole-containing derivatives have been investigated as potent inhibitors of cytochrome P450 enzymes. researchgate.net Furthermore, pyridazinone derivatives bearing a phenoxypropanolamine moiety have been synthesized and evaluated for their biological activities.

The synthesis of these derivatives often relies on the nucleophilic ring-opening of a phenoxy-substituted epoxide (e.g., 1,2-epoxy-3-phenoxypropane) by a nitrogen or sulfur atom of the heterocyclic ring. This is a versatile and widely used method for introducing the 2-hydroxy-3-phenoxypropyl side chain.

The table below provides examples of other heterocyclic derivatives of this compound.

| Heterocyclic System | Example Compound | Synthetic Precursor | Reference |

| Benzothiazole | 1-(1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol | 1,2-Epoxy-3-phenoxypropane and 1,3-benzothiazole-2-thiol | researchgate.net |

| Imidazole (B134444) | Naphthyl imidazole derivatives | N/A | researchgate.net |

| Pyridazinone | 5-Chloro-2-cyanophenoxy derivative with a phenoxypropanolamine moiety | N/A | |

| Pyrrole | 1,2,3,5-tetrasubstituted pyrroles | 1-amino-1-phenylpropan-2-one and 3-acylcoumarins |

Synthesis of 1,3,4-Oxadiazole Derivatives with Phenoxypropanol Functionalities

SAR in Monoamine Reuptake Inhibitors and Neuropharmacological Agents

The this compound backbone is a key pharmacophore in many neurologically active agents. By systematically modifying its structure, researchers have been able to develop compounds with high affinity and selectivity for monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.

The potency and selectivity of this compound derivatives for the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT) are highly dependent on the nature and position of substituents.

A series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols were synthesized and evaluated for their ability to inhibit monoamine reuptake. researchgate.netresearchgate.net This research aimed to enhance potency towards NET while improving selectivity over SERT. nih.gov The investigation into substitutions on both the 3-phenyl group and the indole (B1671886) moiety led to the identification of a compound that potently inhibited NET with an IC50 value of 4 nM and demonstrated 86-fold selectivity over SERT. researchgate.netnih.gov Another study on 3-(arylamino)-3-phenylpropan-2-olamines revealed that many analogs exhibited significant dual norepinephrine and serotonin reuptake inhibition, with minimal affinity for the dopamine transporter. researchgate.net

Further modifications to the scaffold, leading to the discovery of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, showed that small alkyl substitutions at the C3 position of the indoline (B122111) ring increased selectivity for NET over SERT. researchgate.net Specifically, compounds with a 3,3-dimethyl group on the indoline ring demonstrated potent NET inhibition (IC50 = 2.7-6.5 nM) and excellent selectivity over both SERT and DAT. researchgate.netresearchgate.net

In a related series of citalopram (B1669093) analogues, which share a similar structural motif, various 4- and 5-substituted derivatives were synthesized and evaluated for their binding affinities at SERT, DAT, and NET. ebi.ac.uk Many of these analogues displayed high SERT binding affinities (Ki = 1-40 nM) and selectivity over both NET and DAT. ebi.ac.uk

Interactive Table: SAR of this compound Derivatives as Monoamine Reuptake Inhibitors

| Base Scaffold | Substitution | Transporter Target | Potency (IC50/Ki) | Selectivity | Reference |

|---|---|---|---|---|---|

| 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Varied on phenyl and indole | NET, SERT | 4 nM (NET) | 86-fold over SERT | researchgate.netnih.gov |

| 3-(Arylamino)-3-phenylpropan-2-olamine | Varied aryl groups | NET, SERT | Significant dual inhibition | Minimal DAT affinity | researchgate.net |

| 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamine | 3,3-dimethyl on indoline | NET, SERT, DAT | 2.7-6.5 nM (NET) | Excellent over SERT & DAT | researchgate.netresearchgate.net |

The stereochemistry of the this compound core is a critical determinant of its biological activity. The presence of two chiral centers in the propan-2-ol backbone gives rise to four possible stereoisomers, each of which can exhibit different pharmacological profiles.

In the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, the synthesis and chiral resolution of the two diastereomeric isomers revealed that the (2R,3S)-isomer was a potent norepinephrine reuptake inhibitor (IC50=28 nM). researchgate.netresearchgate.netnih.gov This enantiomer also showed excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter. researchgate.netresearchgate.netnih.gov This highlights the profound impact of stereochemistry on both potency and selectivity.

Similarly, for citalopram analogues, selected enantiomeric pairs were synthesized and tested. ebi.ac.uk Both pairs retained the enantioselectivity observed with the parent compound, where the S-enantiomer is more potent than the R-enantiomer at the SERT. ebi.ac.uk The differential binding of enantiomers to their biological targets is a well-established phenomenon in pharmacology and is often attributed to the specific three-dimensional arrangement of functional groups that interact with the chiral environment of the receptor binding site. nih.gov

Effects of Structural Variation on Potency and Selectivity for Neurotransporters (NET, SERT, DAT)

SAR in Antimicrobial and Cytotoxic Agents

Derivatives of this compound have also been investigated for their potential as antimicrobial and cytotoxic agents. Modifications to the basic scaffold have yielded compounds with significant activity against various pathogens and cancer cell lines.

In a study focused on developing agents against Pseudomonas aeruginosa, a Gram-negative pathogen, a derivative of this compound, namely 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), was identified as a potent antibacterial compound. nih.govresearchgate.net This compound was found to be particularly effective against persister cells, which are a major cause of chronic infections. nih.govasm.org The structure-activity relationship studies indicated that the 2,4-dichlorophenethyl substitution on the amino group was crucial for its activity. nih.gov Further research suggested that SPI009 exerts its effect by causing extensive membrane damage. asm.orgfrontiersin.org While showing minor cytotoxicity, it did not cause erythrocyte damage. nih.govresearchgate.net

Another study explored a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives for their antimicrobial activity. These compounds demonstrated marked antibacterial and antifungal effects against planktonic microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.78 µg/mL to 12.5 µg/mL. The KVM-219 compound was most effective against planktonic cells, while the KVM-316 compound showed the strongest inhibition of biofilm formation.

The cytotoxic potential of 1-(diethylamino)-3-phenoxypropan-2-ol (B1330298) has also been explored. One study showed its ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Interactive Table: SAR of this compound Derivatives as Antimicrobial and Cytotoxic Agents

| Derivative Name/Series | Substitution | Target Organism/Cell | Key Finding | Reference |

|---|---|---|---|---|

| 1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) | 2,4-Dichlorophenethyl on amino group | Pseudomonas aeruginosa | Potent against persister cells via membrane damage. | nih.govasm.orgfrontiersin.org |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | di-tert-butylphenoxy and dialkylamino groups | Bacteria and Fungi | Marked antibacterial and antifungal effects; biofilm inhibition. |

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of this compound derivatives plays a pivotal role in their interaction with biological targets. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for understanding these interactions at an atomic level. nih.govnih.govfrontiersin.org

The binding of a ligand to its target is not a static process but a dynamic one, often involving conformational changes in both the ligand and the protein. frontiersin.org The "induced-fit" model suggests that the ligand can induce a conformational change in the protein to optimize binding interactions. frontiersin.org The stability of the ligand-protein complex is governed by a combination of factors, including hydrogen bonding and hydrophobic interactions. plos.org

V. Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-amino-3-phenoxypropan-2-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenoxy group typically appear as a multiplet in the range of δ 6.8–7.4 ppm. The protons of the amino-propanol backbone give rise to signals in the upfield region, with the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-NH₂ and CH₂-O) exhibiting distinct chemical shifts and coupling patterns. For instance, in a related compound, 1-amino-3-chloropropan-2-ol (B1208272) hydrochloride, the backbone protons show signals between δ 3.19 and δ 3.34 ppm.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom. The carbons of the aromatic ring will resonate in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the propanolamine (B44665) chain will appear at higher field strengths. For example, in 1-amino-3-chloropropan-2-ol hydrochloride, the carbons of the propanol (B110389) backbone resonate at δ 43.19 and δ 69.06 ppm.

A detailed assignment of the ¹H and ¹³C NMR spectra is crucial for confirming the structure of this compound. The following table provides predicted and literature-based chemical shift assignments.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (CH₂-NH₂) | ~3.0-3.3 (d) | ~43-46 |

| 2 (CH-OH) | ~3.9-4.2 (m) | ~69-72 |

| 3 (O-CH₂) | ~3.9-4.2 (m) | ~70-73 |

| 4 (Ar-C) | - | ~158-160 |

| 5, 9 (Ar-CH) | ~6.8-7.4 (m) | ~114-116 |

| 6, 8 (Ar-CH) | ~6.8-7.4 (m) | ~129-131 |

| 7 (Ar-CH) | ~6.8-7.4 (m) | ~121-123 |

| Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound and confirming its connectivity. sdsu.edumdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the propanolamine backbone, confirming their connectivity. For example, the CH-OH proton would show a cross-peak with the protons of the adjacent CH₂-NH₂ and O-CH₂ groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This experiment is essential for assigning the carbon signals based on their attached protons. For instance, the carbon signal for C1 would show a cross-peak with the proton signal of the CH₂-NH₂ group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation between the protons of the O-CH₂ group and the aromatic carbon C4, confirming the ether linkage. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. While less critical for a relatively small and flexible molecule like this compound, it can provide insights into preferred conformations.

The combined application of these 2D NMR techniques allows for a complete and confident structural elucidation of the molecule. researchgate.net

The propanolamine backbone of this compound possesses rotational freedom around its single bonds, leading to conformational exchange. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these dynamic processes. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for bond rotation and identify the most stable conformations of the molecule in solution. While specific DNMR studies on this compound are not widely reported, the principles have been applied to similar flexible molecules to understand their dynamic stereochemistry. tandfonline.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. rasayanjournal.co.in

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass of the molecular ion. tandfonline.com This precision allows for the determination of the exact molecular formula of this compound (C₉H₁₃NO₂), distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 167.094629 amu. chemspider.com HR-MS is a critical tool for confirming the elemental composition of a synthesized compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. uci.edu The fragmentation pattern is a unique fingerprint of the molecule and helps to confirm its structure.

For this compound, common fragmentation pathways would likely involve:

Cleavage of the C-C bonds in the propanolamine chain.

Loss of the amino group (-NH₂) or ammonia (B1221849) (-NH₃).

Loss of a water molecule (-H₂O) from the hydroxyl group.

Cleavage of the ether bond, leading to fragments containing the phenoxy group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the purity assessment and analysis of mixtures containing this compound. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical LC-MS analysis for purity, a C18 reversed-phase column is often employed. The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization efficiency. Detection is frequently carried out using a UV detector, often set at a wavelength of 254 nm, in series with the mass spectrometer.

Mass spectrometry provides crucial information for the identification of the target compound and any impurities present. For this compound (C9H13NO2), the expected exact mass is 167.0946 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is observed at an m/z of 168.1019. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent compound and its metabolites or degradation products.

LC-MS is not only used for routine purity checks but is also instrumental in stability-indicating assays. By subjecting the compound to forced degradation conditions (e.g., heat, light, acid, and base), LC-MS can effectively separate and identify the resulting degradation products. This information is vital for understanding the compound's stability and shelf-life.

A representative LC-MS method for this compound is detailed in the table below, based on published data.

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Retention Time | 4.753 min |

| Mass Spectrometry | |

| Instrument | TripleTOF 5600 SCIEX (or equivalent QTOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z 168.1019 |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Collision Energy | 140 V |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and providing insights into intermolecular interactions such as hydrogen bonding. rsc.org For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl (-OH) and amino (-NH2) groups leads to a broad absorption band in the region of 3300-3500 cm-1. This broadening is a direct consequence of hydrogen bonding between these groups. The O-H stretching vibration typically appears as a broad band, while the N-H stretching of the primary amine may present as two distinct peaks within this broad envelope.

The aromatic phenoxy group gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm-1. The C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm-1 region. rsc.org Furthermore, the C-O-C ether linkage will have a characteristic stretching vibration, usually in the 1000-1300 cm-1 range.

Hydrogen bonding plays a significant role in the physical properties and molecular interactions of this compound. Intramolecular hydrogen bonding can occur between the hydroxyl group and the nitrogen atom of the amino group. iucr.org Intermolecular hydrogen bonds, involving both the -OH and -NH2 groups, are responsible for the formation of dimers and larger molecular aggregates in the solid state and in concentrated solutions. iucr.org These interactions influence the compound's melting point, boiling point, and solubility. The broadening and shifting of the O-H and N-H stretching bands to lower frequencies in the IR spectrum provide direct evidence of this hydrogen bonding. rsc.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3300 - 3500 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

Advanced Chromatographic Techniques for Separation and Purity Profiling

Beyond standard LC-MS, other advanced chromatographic techniques are essential for the comprehensive analysis of this compound, particularly for method validation and the critical determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine quality control of this compound. researchgate.net The development and validation of a robust HPLC method are crucial for ensuring the identity, purity, and potency of the compound in pharmaceutical formulations.

Method development often begins with the selection of a suitable stationary phase, typically a C18 or C8 reversed-phase column, and a mobile phase that provides good resolution between the main peak and any potential impurities. nih.gov A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). csfarmacie.czjapsonline.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic amino compound. csfarmacie.cz UV detection is standard, with the wavelength selected based on the compound's UV absorbance maximum, often around 220 nm or 274 nm. nih.govcsfarmacie.cz

Method validation is performed according to ICH guidelines and includes the assessment of parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov Stability-indicating methods are developed by subjecting the drug to stress conditions to ensure that the method can separate the intact drug from its degradation products. japsonline.com

Table 3: Typical HPLC Method Parameters for Purity Profiling

| Parameter | Value |

| Column | YMC-Pack CN (250 × 4.6 mm, 5.0 μm) or equivalent C18 |

| Mobile Phase | 0.05% Trifluoroacetic acid (TFA) and Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the propanol backbone, meaning it can exist as two enantiomers (R and S). smolecule.com Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to determine the enantiomeric excess (ee) of a given sample. mdpi.comacs.org Chiral chromatography is the most widely used technique for this purpose. mdpi.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), are commonly used for the resolution of aryloxypropanolamines. researchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of a reliable chiral HPLC method is essential for controlling the stereochemical purity of this compound, especially in pharmaceutical applications where a single enantiomer is often the desired active ingredient. dntb.gov.ua

Table 4: Example of Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H or similar cellulose-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Temperature | Ambient |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

This technique is also crucial for elucidating the intricate network of intermolecular interactions that govern the crystal packing. In the case of this compound, hydrogen bonding is a dominant force in the crystal lattice. X-ray crystallography can precisely map the hydrogen bond donors and acceptors, revealing the formation of supramolecular structures such as chains, sheets, or three-dimensional networks. iucr.org

For instance, a study on the related compound 1-(Isopropylamino)-3-phenoxypropan-2-ol revealed the presence of both intramolecular O-H···N hydrogen bonds and intermolecular N-H···O hydrogen bonds, which stabilize the crystal packing. iucr.org Such detailed structural information is vital for understanding the physicochemical properties of the solid material, including its stability, solubility, and polymorphism. It also provides a structural basis for understanding its interaction with biological targets. weizmann.ac.il

This is a placeholder for the article. The content will be generated based on the analysis of the search results, adhering strictly to the provided outline and instructions. After a thorough review of the gathered information, the article will be written, focusing on the theoretical and computational chemistry of this compound. It will include detailed research findings and data tables as requested, while excluding any information outside the specified scope. The tone will be professional and authoritative.

Vi. Theoretical and Computational Chemistry of 1 Amino 3 Phenoxypropan 2 Ol

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. These methods are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations have been employed to investigate the interaction of compounds structurally related to 1-amino-3-phenoxypropan-2-ol with various biological targets. These studies predict the preferred orientation of the molecule within the binding site and estimate the strength of the interaction, often expressed as a binding energy or an inhibitory constant (Kᵢ).

A key area of investigation for this structural class is its interaction with monoamine transporters. A study on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share the core amino alcohol structure, identified the (2R,3S)-isomer as a potent norepinephrine (B1679862) reuptake inhibitor with an IC₅₀ value of 28 nM. researchgate.net This research highlights the stereoselectivity of the interaction and points to the norepinephrine transporter (NET) as a significant biological target. researchgate.net Further docking studies on related compounds, such as cathine (B3424674) ((1S,2S)-2-amino-1-phenylpropan-1-ol), with monoamine oxidase B (MAO B) have shown binding energies in the range of -6.05 kcal/mol, with interactions involving key amino acid residues like tyrosine and cysteine within the enzyme's active site. researchgate.net

Derivatives have also been explored for other therapeutic applications. For instance, a derivative, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol, known as SPI009, was found to have antibacterial properties by causing extensive damage to bacterial membranes. frontiersin.org In another study, a new derivative of geldanamycin (B1684428), 17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin, was synthesized and docked into the ATP-binding pocket of Heat shock protein 90 (Hsp90). japsonline.com The simulation predicted a strong binding energy of -122.41 kcal/mol, primarily driven by hydrogen bonding interactions. japsonline.com